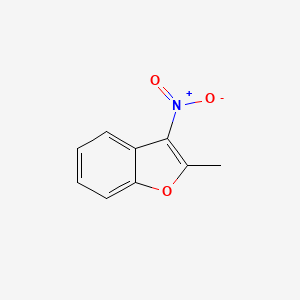

2-Methyl-3-nitro-1-benzofuran

Description

Contextualization of Benzofuran (B130515) Chemistry and its Significance in Organic Synthesis

Benzofuran and its derivatives are fundamental scaffolds in the realm of heterocyclic chemistry. mdpi.com First synthesized by Perkin in 1870, the benzofuran ring has since been identified in a vast number of natural products and synthetic compounds with a wide array of applications. acs.orgnih.gov Many naturally occurring compounds, particularly those found in plant families such as Moraceae and Fabaceae, contain the benzofuran motif. nih.govmdpi.com This structural unit is a key component in compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. cuestionesdefisioterapia.comrsc.orgnih.gov

The versatility of the benzofuran core makes it a valuable building block in organic synthesis. numberanalytics.com Chemists utilize this scaffold to construct complex molecules with potential therapeutic applications. acs.orgnumberanalytics.com The development of novel and efficient synthetic methods to access functionalized benzofurans is an active area of research, driven by the ever-increasing demand for new pharmaceutical agents. acs.orgnih.gov

Importance of Nitro-Substituted Heterocyclic Systems in Chemical Transformations

The introduction of a nitro group onto a heterocyclic system, such as benzofuran, profoundly influences its chemical reactivity. The strong electron-withdrawing nature of the nitro group activates the molecule for various chemical transformations. thieme-connect.comresearchgate.net This activation is crucial for facilitating reactions that might not be feasible with the unsubstituted heterocycle.

Nitro-substituted heterocycles are versatile intermediates in organic synthesis. thieme-connect.com The nitro group can serve multiple roles:

Activating Group: It can activate the heterocyclic ring towards nucleophilic aromatic substitution (SNAr) reactions, where the nitro group itself can act as a leaving group. thieme-connect.comresearchgate.net

Directing Group: It can direct regioselective reactions, such as palladium-catalyzed C-H arylation. thieme-connect.comresearchgate.net

Functional Group Handle: The nitro group can be readily transformed into other valuable functional groups, most notably an amino group through reduction. thieme-connect.comresearchgate.net This transformation is significant as the resulting amino group is a common pharmacophore and can participate in a variety of subsequent reactions. thieme-connect.com

The ability of the nitro group to be a "chemical chameleon," first acting as an electron-withdrawing group and then being converted into an electron-donating group, provides chemists with a powerful tool for molecular design and diversification. thieme-connect.com

Historical Overview of Research Pertaining to Nitrated Benzofurans

Research into nitrated benzofurans has evolved alongside the broader field of benzofuran chemistry. Early methods for their synthesis often involved the electrophilic nitration of pre-existing benzofuran rings. researchgate.net Another significant historical route is the Nenitzescu indole (B1671886) synthesis, which can be adapted to produce 5-hydroxy- and 5-amino-3-nitrobenzofurans from quinones or quinone monoimines and β-nitroenamines. researchgate.net

Over the years, research has expanded to explore the reactivity of these nitrated systems. For instance, studies have shown that 3-nitrobenzofurans can undergo conjugate addition reactions with various nucleophiles. researchgate.net The reactivity of these compounds makes them valuable precursors for the synthesis of more complex, fused heterocyclic systems. bohrium.com For example, 3-nitrobenzofurans have been shown to be more reactive in certain cycloaddition reactions than their 3-nitroindole counterparts. bohrium.com

Scope and Objectives of Current and Future Research on 2-Methyl-3-nitro-1-benzofuran

Current research on this compound and related nitrated benzofurans is focused on leveraging their unique reactivity for the synthesis of novel compounds with potential biological applications. The presence of both the methyl and nitro groups on the benzofuran scaffold offers specific steric and electronic properties that can be exploited in targeted chemical synthesis.

Current Research Objectives:

Synthesis of Novel Heterocycles: Utilizing this compound as a building block for constructing more complex molecular architectures, including fused heterocyclic systems. bohrium.com

Exploration of Reactivity: Investigating the scope and limitations of its participation in various chemical reactions, such as cycloadditions and nucleophilic additions. researchgate.netbohrium.com

Medicinal Chemistry Applications: Designing and synthesizing derivatives with potential therapeutic properties, building upon the known biological activities of the broader benzofuran class. nih.govmdpi.com

Future Research Directions:

Development of Catalytic Methods: Devising new catalytic systems for the efficient and selective functionalization of the this compound core.

Materials Science: Exploring the potential of this and related compounds in the development of new organic materials, given that benzofuran derivatives have shown promise in organic electronics. acs.org

Probe for Biological Systems: The specific substitution pattern may allow for the development of molecular probes to study biological processes, taking advantage of the potential for the nitro group to be reduced under specific biological conditions.

The continued exploration of the chemistry of this compound holds promise for advancements in both synthetic methodology and the discovery of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEJGZQBQDFAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299518 | |

| Record name | 2-methyl-3-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28439-73-8 | |

| Record name | NSC131140 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Nitro 1 Benzofuran and Its Derivatives

Classical and Established Synthetic Routes to the Benzofuran (B130515) Core

Traditional methods for the synthesis of the benzofuran nucleus, which can be subsequently functionalized to yield 2-methyl-3-nitro-1-benzofuran, often rely on electrophilic aromatic substitution and various cyclization strategies.

Electrophilic Nitration Strategies for Benzofuran Precursors

A direct and common method for the synthesis of this compound is the electrophilic nitration of a pre-existing 2-methylbenzofuran (B1664563) scaffold. evitachem.com This type of reaction is a fundamental transformation in aromatic chemistry. The nitronium ion (NO₂⁺), typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. ma.edu The electron-rich benzofuran ring attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. ma.edu The reaction conditions, such as temperature and the specific nitrating agent used, are crucial for controlling the regioselectivity of the nitration.

For instance, the direct nitration of 2-methylbenzofuran with concentrated nitric acid can yield this compound under controlled conditions. evitachem.com Research has also explored the nitration of various substituted benzofurans. For example, the nitration of khellinone (B1209502) has been shown to produce 3-nitrokhellinone, among other products. researchgate.net Similarly, studies on the nitration of 2(3)-phenyl-5(6)-hydroxybenzofurans have demonstrated that substitution primarily occurs on the benzene (B151609) ring, while their acetoxy derivatives are nitrated at the furan (B31954) ring. researchgate.net

Cyclization Reactions for Benzofuran Ring Formation Incorporating Nitro Moieties

An alternative to post-synthesis nitration is the incorporation of the nitro group during the formation of the benzofuran ring. Various cyclization reactions can be employed to construct the benzofuran core from precursors already containing a nitro group.

One notable strategy involves the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with various partners. For example, an efficient dearomative cycloaddition of 2-nitrobenzofurans with para-quinamines has been developed, affording benzofuro[3,2-b]indol-3-one derivatives in high yields and with excellent diastereoselectivity. nih.gov This reaction proceeds under mild conditions and highlights the utility of the nitro group in facilitating dearomatization and subsequent cyclization. nih.govresearchgate.net

Another approach is the base-catalyzed (4+2) cycloaddition reaction between 2-nitrobenzofurans and N-alkoxyacrylamides to produce [3,2-b]benzofuropyridinones. nih.gov These reactions demonstrate the versatility of the nitrobenzofuran scaffold in constructing complex polycyclic systems.

The table below summarizes representative cyclization reactions involving nitro-substituted benzofuran precursors.

| Reaction Type | Reactants | Product | Key Features |

| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofurans and para-Quinamines | Benzofuro[3,2-b]indol-3-one derivatives | High yields, excellent diastereoselectivity, mild conditions. nih.gov |

| Base-catalyzed (4+2) Cycloaddition | 2-Nitrobenzofurans and N-Alkoxyacrylamides | [3,2-b]Benzofuropyridinones | Efficient construction of polyheterocyclic compounds. nih.gov |

Multi-Component Reactions for Constructing the Benzofuran Framework

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. tcichemicals.comnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the benzofuran core, which could then be nitrated.

For example, a one-pot synthesis of 3-aminobenzofuran derivatives has been achieved through a three-component reaction. semanticscholar.org Another example is the copper-catalyzed one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and substituted alkynes. acs.org These MCRs provide rapid access to functionalized benzofurans, which could serve as precursors for nitration.

Modern and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic methodology have focused on the development of more sustainable and efficient routes to benzofurans, utilizing catalysis and electrochemical methods.

Organocatalytic and Metal-Catalyzed Synthetic Pathways

Organocatalysis and transition-metal catalysis have emerged as powerful tools for the synthesis of benzofurans, offering mild reaction conditions and high selectivity. nih.govcoopstfelicien.com

Organocatalysis: Organocatalytic methods provide a metal-free alternative for benzofuran synthesis. For example, a green and inexpensive protocol for the synthesis of dihydrobenzofurans via an organocatalytic oxidation of o-allylphenols has been reported, using 2,2,2-trifluoroacetophenone (B138007) as the catalyst and hydrogen peroxide as the oxidant. thieme-connect.com Proline-based organocatalysts have also been employed for the synthesis of arylidene benzofuranone intermediates. dntb.gov.ua

Metal-Catalysis: A wide range of transition metals, including palladium, copper, rhodium, ruthenium, and iron, have been utilized to catalyze the formation of the benzofuran ring. nih.govresearchgate.net

Palladium-catalyzed reactions, such as the Sonogashira coupling of 2-halophenols with alkynes followed by cyclization, are widely used. nih.gov Palladium catalysis has also been employed in the synthesis of benzoyl-substituted benzofurans from aryl boronic acids and 2-(2-formylphenoxy)acetonitriles. nih.gov

Copper-catalyzed methods include the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org Copper catalysts have also been used in combination with palladium in Sonogashira coupling reactions for benzofuran synthesis. nih.gov

Ruthenium-catalyzed reactions have been developed for the redox-neutral C-H functionalization and reaction of N-phenoxypivalamides with internal alkynes to generate benzofurans under mild conditions. rsc.org

Rhodium-catalyzed arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids provide a route to benzofuran skeletons. acs.org

Iron and Nickel-catalyzed methods are also gaining traction as more economical and sustainable alternatives to precious metal catalysts for constructing benzofuran derivatives. thieme.denih.gov

The following table provides a summary of various metal-catalyzed approaches to benzofuran synthesis.

| Metal Catalyst | Reaction Type | Starting Materials | Product |

| Palladium | Sonogashira Coupling/Cyclization | 2-Halophenols and Alkynes | 2-Substituted Benzofurans nih.gov |

| Copper | Coupling/Cyclization | Terminal Alkynes and N-Tosylhydrazones of o-hydroxybenzaldehydes | Benzofurans organic-chemistry.org |

| Ruthenium | Redox-Neutral C-H Functionalization | N-Phenoxypivalamides and Internal Alkynes | Substituted Benzofurans rsc.org |

| Rhodium | Arylation/Cyclization | Propargyl Alcohols and Aryl Boronic Acids | Benzofuran Derivatives acs.org |

| Iron | Halogenation/O-Heterocyclization | 1-Arylketones | 2-Arylbenzofurans nih.gov |

| Nickel | Intramolecular Nucleophilic Addition | - | 3-Aryl Benzofurans thieme.de |

Electrochemical Synthesis and Redox-Neutral Annulations

Electrosynthesis has emerged as a green and powerful tool in organic chemistry, offering mild reaction conditions and avoiding the use of stoichiometric chemical oxidants. acs.orgacs.org Several electrochemical methods have been developed for the synthesis of benzofuran derivatives.

One approach involves the electrochemical oxidation of catechols in the presence of a nucleophile, leading to a Michael addition reaction and subsequent cyclization to form the benzofuran ring. nih.govacs.org This method has been successfully performed in an undivided cell with high yields. nih.gov Another electrochemical method involves the oxidative intramolecular cyclization of 2-alkynylphenol derivatives with diselenides to generate a variety of substituted-benzo[b]furans under oxidant-, base-, and metal-free conditions. nih.gov

Redox-neutral annulations, often facilitated by electrochemistry, represent an efficient strategy for constructing cyclic molecules. A linear paired electrolysis approach has been developed for the redox-neutral (3+2) annulation of benzofuran with vinyldiazo compounds, leading to benzofuran-fused tricyclic scaffolds. acs.org This method utilizes sequential anodic oxidation and cathodic reduction to achieve the transformation. Rhodium(III)-catalyzed redox-neutral annulation of N-aryloxyamides with alkynylcyclopropanes has also been reported for the synthesis of benzofuran derivatives. doi.org

Enzyme-Mediated Nitration and Biocatalytic Routes

The use of enzymes in nitration reactions represents a green and highly selective alternative to conventional chemical methods. While direct enzymatic nitration of 2-methyl-1-benzofuran to yield the 3-nitro derivative is not extensively documented in publicly available research, the broader field of biocatalysis offers promising avenues.

Biomimetic approaches, using synthetic molecules that mimic the function of enzymes, have been explored for the transformation of benzofurans. For instance, studies on the oxidation of benzofuran and its methyl-substituted derivatives have been conducted using manganese(III) porphyrins as models for cytochrome P450 enzymes. These studies have demonstrated high substrate conversions, often exceeding 95%, through processes like epoxidation. While this research focuses on oxidation rather than nitration, it highlights the potential of biomimetic systems to functionalize the benzofuran core with high efficiency. Further research into engineering or discovering enzymes with specific nitration capabilities for this substrate is a promising area for future development.

Flow Chemistry and Microwave-Assisted Synthesis Innovations

Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages in terms of safety, efficiency, and scalability for nitration reactions, which are often highly exothermic and can be hazardous.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control is particularly beneficial for nitration, minimizing the risk of runaway reactions and improving the selectivity of the process. The use of acetyl nitrate (B79036), a milder nitrating agent, in a continuous flow system has been effectively demonstrated for the synthesis of nitrofuran pharmaceuticals. This approach could be adapted for the nitration of 2-methyl-1-benzofuran, potentially leading to a safer and more controlled synthesis of the 3-nitro derivative.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the rate of chemical reactions. In the context of nitration, this can lead to significantly reduced reaction times and improved energy efficiency. Microwave-assisted synthesis has been successfully employed for the preparation of various benzofuran derivatives, suggesting its applicability to the nitration of 2-methyl-1-benzofuran. The direct nitration of 2-methylbenzofuran using concentrated nitric acid is a known method for synthesizing this compound, and the application of microwave energy could potentially optimize this process. evitachem.com

| Technique | Key Advantages for Nitration | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, precise temperature control, improved selectivity, scalability. | Controlled nitration using agents like acetyl nitrate to improve yield and safety. |

| Microwave-Assisted | Rapid reaction rates, increased energy efficiency, potential for higher yields. | Acceleration of the direct nitration of 2-methylbenzofuran. |

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Regioselectivity: The primary challenge in the nitration of 2-methyl-1-benzofuran is controlling the position of the incoming nitro group. The benzofuran ring system is subject to the directing effects of both the fused benzene ring and the furan ring. The oxygen atom in the furan ring is an activating group and directs electrophilic substitution to the 2- and 3-positions. The methyl group at the 2-position is also an activating, ortho-, para-directing group.

In the case of 2-methyl-1-benzofuran, electrophilic attack is strongly favored at the 3-position. This is due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized onto the furan oxygen. Therefore, the direct nitration of 2-methylbenzofuran is expected to be highly regioselective, yielding primarily this compound. However, the formation of other regioisomers, such as those resulting from nitration on the benzene ring, is possible, particularly under harsh reaction conditions.

Stereoselectivity: The synthesis of this compound does not involve the creation of any new chiral centers. The final molecule is achiral, and therefore, stereoselectivity is not a consideration in its synthesis.

Synthetic Challenges and Optimization Strategies for Enhanced Yield and Selectivity

The synthesis of this compound, while conceptually straightforward via electrophilic nitration, presents several challenges that necessitate careful optimization to achieve high yields and selectivity.

Synthetic Challenges:

Over-nitration: The presence of activating groups (the furan ring and the methyl group) can make the molecule susceptible to further nitration, leading to the formation of dinitro or trinitro derivatives.

Regioisomer Formation: While the 3-position is electronically favored, nitration at other positions on the benzofuran ring system can occur, leading to a mixture of products that may be difficult to separate.

Safety: Traditional nitration methods often employ strong, corrosive, and potentially explosive reagents, requiring strict safety protocols.

Optimization Strategies:

To address these challenges, several strategies can be employed to enhance the yield and selectivity of the synthesis:

| Strategy | Description | Impact on Yield and Selectivity |

| Choice of Nitrating Agent | Utilizing milder nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate (B81430) can reduce the harshness of the reaction conditions. | Can minimize side reactions and over-nitration, leading to a cleaner product profile and higher yield of the desired isomer. |

| Reaction Conditions | Precise control of temperature, reaction time, and solvent is crucial. Lower temperatures generally favor higher selectivity. | Optimization of these parameters can significantly improve the yield and minimize the formation of byproducts. |

| Catalysis | The use of solid acid catalysts or other catalytic systems can enhance the efficiency and selectivity of the nitration process. | Catalysts can offer a more controlled reaction pathway, potentially leading to higher yields and better regioselectivity. |

| Advanced Synthetic Methods | Employing flow chemistry or microwave-assisted synthesis can provide better control over reaction parameters and enhance reaction rates. | These methods can lead to improved safety, higher yields in shorter reaction times, and better process control. |

By carefully considering these factors, the synthesis of this compound can be optimized to produce the desired compound in high yield and purity, facilitating its further investigation and potential applications.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 3 Nitro 1 Benzofuran

Electrophilic Aromatic Substitution Reactions

Specific halogenation studies on 2-methyl-3-nitro-1-benzofuran are not extensively documented. However, the halogenation of related benzofuran (B130515) derivatives provides insight into the expected reactivity. For instance, the chlorination and bromination of 2,3-dimethylbenzofuran (B1586527) have been shown to predominantly result in side-chain substitution rather than substitution on the aromatic ring. rsc.org The main product of heterolytic halogenation is 3-halogenomethyl-2-methylbenzofuran. rsc.org In the case of this compound, the strong deactivation of the benzene (B151609) ring by the nitro group would likely make direct ring halogenation challenging. If ring halogenation were to occur, the position of attack would be determined by the combined directing effects of the substituents.

Friedel-Crafts reactions, including acylation and alkylation, are classic examples of electrophilic aromatic substitution used to form carbon-carbon bonds. wikipedia.org However, these reactions are generally unsuccessful on aromatic rings that are substituted with strongly electron-withdrawing groups, such as a nitro group. libretexts.org The nitro group deactivates the benzene ring to such an extent that it is no longer nucleophilic enough to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.

Therefore, it is anticipated that this compound would be unreactive towards Friedel-Crafts acylation and alkylation under standard conditions. libretexts.org Studies on the Friedel-Crafts acylation of benzofurans have shown that the reaction can result in low regioselectivity between the C2 and C3 positions of the furan (B31954) ring. nih.gov Furthermore, intramolecular Friedel-Crafts reactions have been utilized for the synthesis of the benzofuran ring system itself, and these methods have shown tolerance for both electron-withdrawing and electron-donating groups on the aromatic precursor. rsc.org

Nucleophilic Aromatic Substitution Reactions

The presence of a strongly electron-withdrawing nitro group on the benzofuran scaffold significantly influences its reactivity towards nucleophiles. This is particularly true for nucleophilic aromatic substitution (SNAr) on the benzene ring.

The nitro group is a powerful activating group for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. masterorganicchemistry.com It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. While the nitro group itself is not typically a leaving group in SNAr reactions, its presence is crucial for the displacement of other substituents, such as halides. In some specific cases, the nitro group can be displaced by a nucleophile, but this is less common. The primary role of the nitro group in this compound in the context of SNAr is to activate the benzene ring for attack by nucleophiles, should a suitable leaving group be present at an ortho or para position.

For a nucleophilic aromatic substitution reaction to occur on the benzene ring of this compound, a good leaving group, such as a halogen, would need to be present at a position activated by the nitro group (i.e., positions 4, 5, 6, or 7). Without such a leaving group, direct nucleophilic substitution on the benzene ring is unlikely.

Palladium-catalyzed nucleophilic substitution reactions have been developed for benzofuran derivatives, allowing for the introduction of various nucleophiles. researchgate.net Additionally, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been used to synthesize benzofuran derivatives. organic-chemistry.org These methods, however, rely on the presence of a halide or other functional groups that are not present in the parent this compound.

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis and is a common reaction for nitroaromatic compounds. masterorganicchemistry.com This conversion is significant as it changes an electron-withdrawing, meta-directing group into an electron-donating, ortho, para-directing group, drastically altering the reactivity of the aromatic ring. masterorganicchemistry.com A variety of reagents and conditions can be employed for the reduction of the nitro group in this compound to yield 2-methyl-3-amino-1-benzofuran.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is a clean and efficient method, often proceeding under mild conditions.

Metal-Acid Systems: The use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.comwikipedia.org

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

Other Reducing Agents: A variety of other reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt like iron(II) chloride (FeCl₂). thieme-connect.com This combination has been shown to be effective for the selective reduction of a nitro group on a benzofuran ring bearing an ester group. thieme-connect.com Other reagents include sodium hydrosulfite, sodium sulfide, and metal hydrides, although metal hydrides can sometimes lead to the formation of azo compounds. wikipedia.org

The choice of reducing agent can be critical to avoid the reduction of other functional groups if present. For this compound, most standard methods for aromatic nitro group reduction are expected to be effective.

Interactive Data Table: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Comments |

| H₂, Pd/C | Methanol or Ethanol (B145695), room temperature | Common and efficient method. |

| Fe, HCl | Ethanol/Water, reflux | Classic and cost-effective. |

| Sn, HCl | Ethanol, reflux | Effective but can be harsh. |

| Zn, HCl | Acetic acid or ethanol | Another common metal-acid system. |

| NaBH₄, FeCl₂ | THF, room temperature | Offers good chemoselectivity. thieme-connect.com |

| Hydrazine, Pd/C | Ethanol, reflux | A common transfer hydrogenation method. |

Selective Reduction to Amines and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group in this compound to its corresponding amine, 2-methyl-1-benzofuran-3-amine, is a fundamental transformation that provides access to a versatile synthetic intermediate. The 3-aminobenzofuran scaffold is a significant pharmacophore in medicinal chemistry. mdpi.com Various classical and modern reduction methodologies can be employed for this conversion, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups.

Standard catalytic hydrogenation is a highly effective method. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. nih.gov These reactions are often carried out in solvents like ethanol or ethyl acetate (B1210297) under atmospheric or slightly elevated pressure.

For laboratory-scale synthesis where high-pressure hydrogenation may not be feasible, chemical reducing agents are commonly used. A widely applied method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) powder with hydrochloric acid (HCl). Another effective reagent is tin(II) chloride (SnCl₂), which offers a milder alternative for reducing aromatic nitro compounds. The reduction of a nitro group in a dearomatized dihydrobenzofuran derivative has been successfully achieved, highlighting the feasibility of this transformation within the core structure. acs.org

The table below summarizes common reagents used for the selective reduction of aromatic nitro groups, which are applicable to this compound.

Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Typical Solvent(s) | Conditions | Notes |

|---|---|---|---|

| H₂ / Pd/C | Ethanol, Ethyl Acetate | Room Temp, 1-4 atm | Highly efficient and clean, but may reduce other susceptible groups. nih.gov |

| Fe / HCl or NH₄Cl | Ethanol / Water | Reflux | Cost-effective and common in industrial applications. |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room Temp to Reflux | Mild conditions, good for substrates with acid-sensitive groups. |

| Na₂S₂O₄ (Sodium Dithionite) | Methanol / Water | Room Temp | Useful for selective reductions in the presence of other reducible groups. |

| Zn / CH₃COOH or NH₄Cl | Acetic Acid, Water | Room Temp | Provides a mild reduction environment. |

Reductive Cyclization Pathways

While specific examples detailing reductive cyclization pathways starting directly from this compound are not extensively documented, the in situ generation of 2-methyl-1-benzofuran-3-amine opens up possibilities for intramolecular cyclization reactions. If a suitable electrophilic functional group is present on a side chain attached to the C2 or C4 positions, the newly formed amino group can act as a nucleophile to forge a new heterocyclic ring.

For instance, if a derivative of this compound bearing a carbonyl or a leaving group at an appropriate ortho-position on the benzene ring were reduced, the resulting aminobenzofuran could undergo spontaneous or catalyzed cyclization. This strategy is a common approach in heterocyclic synthesis to build complex, fused ring systems. The reaction mechanism would typically involve the initial reduction of the nitro group to the amine, followed by an intramolecular nucleophilic attack by the amine onto the electrophilic center, and subsequent dehydration or elimination to form the new ring.

Cycloaddition Reactions and Pericyclic Transformations

The electron-deficient C2-C3 double bond of this compound makes it an active participant in cycloaddition reactions, where it typically acts as the electrophilic 2π component (dienophile or dipolarophile). These reactions often proceed through a dearomatization of the furan ring, providing a powerful method for constructing complex polycyclic frameworks.

Diels-Alder Reactions with this compound as Dienophile

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The presence of the powerfully electron-withdrawing nitro group at C3 significantly lowers the energy of the LUMO of the C2-C3 π-bond in this compound, making it a competent dienophile.

Theoretical and experimental studies on the analogous 3-nitrofuran have shown it to be sufficiently electrophilic to act as a dienophile in polar Diels-Alder reactions with various dienes. sciforum.netresearchgate.net The cycloaddition occurs across the nitrated double bond, and the primary adducts often undergo subsequent elimination of the nitro group as nitrous acid to yield aromatic benzofuran derivatives. sciforum.net By analogy, this compound is expected to react with electron-rich dienes, such as Danishefsky's diene or 1-methoxy-1,3-butadiene, under thermal conditions. The reaction would involve the diene attacking the C2-C3 bond, leading to a dearomatized intermediate which can then re-aromatize.

Dearomative Cycloadditions (e.g., [3+2] Annulations)

Dearomative cycloadditions are particularly powerful transformations that convert flat aromatic compounds into three-dimensional polycyclic structures. While the majority of research has focused on 2-nitrobenzofurans acs.orgmdpi.comresearchgate.net, 3-nitrobenzofurans have also been shown to be effective substrates for dearomatization. researchgate.net

In these reactions, this compound acts as the 2π component in a [3+2] annulation with a suitable 1,3-dipole. This process is a rare example of the dearomatization of 3-nitrobenzofurans. researchgate.net For example, the reaction with N,N-cyclic azomethine imines leads to the formation of complex fused heterocyclic systems. The mechanism involves a nucleophilic attack from the dipole onto the electrophilic C2-C3 bond of the benzofuran, leading to a zwitterionic intermediate that subsequently cyclizes.

Research has shown that 3-nitrobenzofurans have a high propensity for ring-opening via consecutive carbo- and retro-oxa-Michael reactions when treated with certain carbon nucleophiles. researchgate.net This highlights the electrophilic nature of the system and its readiness to undergo dearomatizing transformations. These annulation reactions provide access to valuable spirooxindole and other polycyclic scaffolds. rsc.org

Table 2: Examples of Dearomative Cycloadditions with Nitrobenzofurans

| Nitrobenzofuran Type | Reaction Partner | Reaction Type | Product Type | Catalyst/Conditions |

|---|---|---|---|---|

| 2-Nitrobenzofurans | 3-Isothiocyanato Oxindoles | [3+2] Cycloaddition | Spirooxindoles | Chiral bis(oxazoline)/Zn(OTf)₂ acs.org |

| 2-Nitrobenzofurans | para-Quinamines | [3+2] Cycloaddition | Benzofuro[3,2-b]indol-3-ones | K₂CO₃, Acetonitrile, 65 °C mdpi.comnih.gov |

| 3-Nitrobenzofurans | N,N-cyclic azomethine imines | [3+2] Cycloaddition | Fused Polyheterocycles | Not specified researchgate.net |

| 2-Nitrobenzofurans | Isocyanoacetate Esters | Formal [3+2] Cycloaddition | Chiral Tricyclic Compounds | Cupreine derivative acs.org |

Rearrangement Reactions

Specific, named rearrangement reactions involving this compound as the starting material are not well-documented in the chemical literature. Generally, rearrangements like the Baeyer-Villiger, Beckmann, or Benzilic acid rearrangement require specific functional groups (ketones, oximes, 1,2-diketones) that are not present in the parent molecule. wiley-vch.debdu.ac.in

However, potential rearrangements could be envisaged under certain conditions. For example, under photochemical conditions, nitroarenes can undergo rearrangement to form nitrites, which could lead to further transformations. Additionally, rearrangements of the benzofuran scaffold itself, such as the Perkin rearrangement (a coumarin-to-benzofuran ring contraction), are used for the synthesis of benzofurans rather than as a reaction of them. nih.gov Without specific literature precedent, any discussion of rearrangement reactions of this compound remains speculative.

Metal-Catalyzed Cross-Coupling Reactions Involving Benzofuran Scaffolds

The benzofuran scaffold is a common target for functionalization using metal-catalyzed cross-coupling reactions. These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at various positions on the ring system.

A particularly relevant strategy involves using the nitro group as a leaving group. Transition metal-catalyzed cross-coupling reactions of nitroarenes have emerged as a powerful method, with catalysts based on palladium, rhodium, or copper enabling the substitution of the nitro group with various nucleophiles. rhhz.net For example, this compound could potentially undergo Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), or similar couplings at the C3 position, displacing the nitro group to form 2-methyl-3-aryl-1-benzofurans or 2-methyl-3-amino-1-benzofurans, respectively. rhhz.netnih.gov

A plausible mechanism for a palladium-catalyzed coupling of a nitroarene involves the oxidative addition of the Pd(0) catalyst to the C-NO₂ bond, followed by reaction with the coupling partner (transmetalation for Suzuki or coordination for Buchwald-Hartwig) and subsequent reductive elimination to yield the product and regenerate the catalyst. rhhz.net

Alternatively, cross-coupling reactions can be directed at the C-H bonds of the benzene portion of the scaffold or at a pre-functionalized position (e.g., a halogenated benzofuran). Nickel-catalyzed couplings of fluorobenzofurans with arylboronic acids have been reported, demonstrating that even strong C-F bonds on the scaffold can be activated. beilstein-journals.org Such strategies allow for the late-stage functionalization of the benzofuran core, with the reactivity being independent of the nitro group, provided it is stable to the reaction conditions.

Radical Reactions and Mechanistic Investigations

A thorough review of scientific literature indicates a notable absence of specific research focused on the radical reactions and associated mechanistic investigations of this compound. While the functional groups present in the molecule—namely the nitroaromatic system and the benzofuran core—are known to be susceptible to radical chemistry, dedicated studies on this specific compound are not available in published literature.

Generally, nitroaromatic compounds can undergo reduction to form nitro radical anions, which are key intermediates in various chemical and biological processes. The reactivity of such radicals is often investigated using electrochemical methods and Electron Paramagnetic Resonance (EPR) spectroscopy to characterize their formation and decay. nih.gov Similarly, benzofuran derivatives can participate in radical reactions, including unique free radical cyclization cascades for the synthesis of complex polycyclic systems. rsc.org

However, there are no specific reports detailing the generation, characterization, or reactivity of radical species derived from this compound. Mechanistic studies employing techniques such as EPR spectroscopy, which would provide insight into the structure and spin density distribution of potential radical intermediates, have not been documented for this compound. Consequently, detailed research findings and corresponding data on its radical chemistry remain uncharacterized.

Due to this lack of specific experimental data in the scientific domain, a detailed discussion of its radical reactions or the presentation of related data tables is not possible at this time.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While one-dimensional (1D) NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular puzzle of 2-Methyl-3-nitro-1-benzofuran. slideshare.netscribd.com These techniques display correlations between nuclei as cross-peaks, revealing through-bond and through-space relationships. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the protons on the benzene (B151609) ring, revealing their adjacent relationships and substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). scribd.com It allows for the definitive assignment of each protonated carbon in the molecule, such as the methyl carbon and the carbons of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comsdsu.edu This is arguably the most powerful 2D NMR technique for elucidating the core skeleton. For this compound, key HMBC correlations would be expected from the methyl protons (H-8) to the furan (B31954) carbons C-2 and C-3, and from the aromatic protons (e.g., H-4) to carbons within the fused ring system, confirming the placement of the methyl and nitro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies nuclei that are close in space, regardless of whether they are bonded. slideshare.net This is critical for conformational analysis. A NOESY spectrum could, for example, show a correlation between the methyl protons and the proton at the C-4 position of the benzene ring, providing evidence for their spatial proximity.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | - | ~150-160 | H-8 → C-2 |

| 3 | - | ~125-135 | H-8 → C-3 |

| 3a | - | ~120-130 | H-4, H-5 → C-3a |

| 4 | ~7.5-7.8 (d) | ~115-125 | H-5 → C-4 |

| 5 | ~7.3-7.6 (t) | ~125-135 | H-4, H-6 → C-5 |

| 6 | ~7.3-7.6 (t) | ~120-130 | H-5, H-7 → C-6 |

| 7 | ~7.5-7.8 (d) | ~120-130 | H-6 → C-7 |

| 7a | - | ~150-155 | H-7 → C-7a |

Note: Predicted chemical shifts are estimates based on typical values for substituted benzofurans. Actual values may vary.

Dynamic NMR (DNMR) studies involve acquiring spectra at variable temperatures to investigate dynamic processes within a molecule, such as conformational changes or restricted bond rotation. For a relatively rigid structure like this compound, significant molecular fluxionality at room temperature is not expected. However, if hindered rotation around the C-3—NO₂ bond were to occur, DNMR could potentially be used to determine the energy barrier for this process by observing the coalescence of signals at different temperatures.

Mass Spectrometry for Reaction Monitoring and Advanced Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. whitman.edu

For this compound (C₉H₇NO₃), the molecular weight is 177.16 g/mol . chemsrc.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 177. The unstable molecular ion would then undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments provides corroborating evidence for the proposed structure. libretexts.org Common fragmentation pathways for nitroaromatic compounds and benzofurans can be predicted. researchgate.netnih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 177 | [C₉H₇NO₃]⁺˙ (Molecular Ion) | - |

| 162 | [C₉H₄NO₃]⁺ | ˙CH₃ (Methyl radical) |

| 147 | [C₉H₇O₂]⁺ | ˙NO (Nitric oxide) |

| 131 | [C₉H₇O]⁺ | ˙NO₂ (Nitrogen dioxide) |

| 119 | [C₈H₇O]⁺ | CO (Carbon monoxide) |

Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural information and helping to map complex reaction pathways.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision. mdpi.com

While no publicly accessible crystal structure for this compound is currently available, the technique would provide invaluable information if suitable crystals were grown. As an example of the data this technique yields, the related compound 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran was analyzed and found to crystallize in an orthorhombic system. nih.gov The analysis revealed specific bond lengths and angles, and showed that the dihydrofuran ring adopts an envelope conformation with the nitro group slightly twisted away from the benzene ring. nih.govnih.gov A similar analysis of this compound would confirm the planarity of the benzofuran (B130515) ring system and detail the orientation of the methyl and nitro substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking.

Table 3: Example Crystallographic Data from a Related Benzofuran Derivative (2-Methyl-7-nitro-2,3-dihydro-1-benzofuran)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 8.4250 (17) |

| b (Å) | 7.2260 (14) |

| c (Å) | 28.295 (6) |

| Volume (ų) | 1722.6 (6) |

Data from the crystallographic study of 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran, presented to illustrate the output of the technique. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Theoretical Validation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for identifying the presence of these groups. scirp.org

For this compound, FT-IR and Raman spectra would provide clear signatures for its key structural features. The nitro (NO₂) group gives rise to very strong and characteristic asymmetric and symmetric stretching vibrations. semanticscholar.org Other expected vibrations include aromatic C-H stretching, C=C stretching within the rings, C-O stretching of the furan ether, and C-H bending modes of the methyl group. These experimental spectra can be compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT) for validation of the structural assignment. scispace.com

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 | Medium-Weak |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1550 - 1500 | Strong |

| NO₂ Symmetric Stretch | 1360 - 1300 | Strong |

| C-O-C Asymmetric Stretch | 1270 - 1200 | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk This technique is particularly sensitive to conjugated π-electron systems, known as chromophores. libretexts.org

The this compound molecule contains a conjugated benzofuran system, which acts as a chromophore. The presence of the nitro group, a powerful electron-withdrawing group, extends the conjugation and is expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maxima compared to unsubstituted benzofuran. The spectrum would likely be characterized by intense π → π* transitions. tanta.edu.eg The precise wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic physical properties of the compound and can be used for quantitative analysis. msu.edu

Theoretical and Computational Chemistry of 2 Methyl 3 Nitro 1 Benzofuran

Quantum Chemical Calculations (DFT, TD-DFT, MP2, G2MP2)

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular systems with high accuracy. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for their balance of computational cost and accuracy in predicting molecular properties. nih.govresearchgate.net DFT is particularly effective for determining optimized geometries, electronic structures, and reactivity descriptors for organic molecules, including heterocyclic systems like benzofurans. researchgate.netscielo.org.mx

For more demanding accuracy, especially concerning electron correlation effects, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and composite methods like Gaussian-2 Møller-Plesset theory (G2MP2) can be employed. These methods provide a more rigorous treatment of electron interactions, which is crucial for calculating precise energy differences, reaction barriers, and thermochemical data.

Electronic Structure, Molecular Orbital Theory, and HOMO-LUMO Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. utexas.edu The most critical of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. utexas.eduajchem-a.com

For 2-Methyl-3-nitro-1-benzofuran, the HOMO is expected to be localized primarily on the benzofuran (B130515) ring system, which is the most electron-rich part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group (-NO₂). The presence of the electron-donating methyl group (-CH₃) at the 2-position would slightly raise the HOMO energy level, making the molecule a better electron donor compared to an unsubstituted benzofuran. The potent electron-withdrawing nature of the nitro group at the 3-position significantly lowers the LUMO energy, making the molecule a good electron acceptor. This combination results in a relatively small HOMO-LUMO gap, suggesting higher chemical reactivity.

Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. ajchem-a.comscribd.com

Interactive Table 1. Calculated Quantum Chemical Properties of this compound. Note: These values are representative and derived from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) for similar nitroaromatic heterocyclic compounds.

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | -8.45 |

| LUMO Energy | ELUMO | - | -3.98 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.47 |

| Ionization Potential | I | -EHOMO | 8.45 |

| Electron Affinity | A | -ELUMO | 3.98 |

| Electronegativity | χ | (I + A) / 2 | 6.215 |

| Chemical Hardness | η | (I - A) / 2 | 2.235 |

| Chemical Softness | S | 1 / (2η) | 0.224 |

| Electrophilicity Index | ω | χ² / (2η) | 8.63 |

Electrostatic Potential Maps and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. mdpi.com It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netnih.gov These regions are indicative of the preferred sites for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential is localized on the oxygen atoms of the nitro group. This high electron density makes this region a prime target for electrophiles and interactions with proton donors. researchgate.netnih.gov Conversely, regions of positive potential would be found around the hydrogen atoms of the benzene (B151609) ring and the methyl group. The area near the nitro-substituted carbon (C3) would also exhibit a degree of positive potential, making it susceptible to attack by nucleophiles. The benzofuran ring itself would show intermediate potential, with the furan (B31954) oxygen atom also contributing a region of negative potential. scielo.org.mx

Aromaticity Indices and Delocalization Studies

Aromaticity is a key concept related to the stability and reactivity of cyclic, conjugated molecules, stemming from electron delocalization. chemrxiv.org While the benzene ring in this compound is clearly aromatic, the degree of aromaticity and electron delocalization in the fused furan ring can be quantified using various computational indices. nih.gov These include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA), magnetic-based indices such as Nucleus-Independent Chemical Shift (NICS), and electron delocalization-based indices like the Para-Delocalization Index (PDI) and the Fluctuation Index (FLU). nih.gov

Computational studies on benzofuran systems generally show that the benzene ring retains high aromaticity, while the furan ring exhibits a much lower degree. The fusion of the rings and the influence of substituents can modulate this delocalization. The electron-withdrawing nitro group can reduce the π-electron density in the heterocyclic ring, potentially decreasing its aromatic character slightly.

Interactive Table 2. Representative Aromaticity Indices for the Rings of this compound. Note: Values are illustrative and based on typical results for substituted benzofurans compared to reference compounds.

| Ring System | HOMA | NICS(1)zz (ppm) |

| Benzene Ring (in compound) | 0.91 | -28.5 |

| Furan Ring (in compound) | 0.45 | -12.1 |

| Benzene (Reference) | 1.00 | -29.7 |

| Furan (Reference) | 0.49 | -13.5 |

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the energetic pathways that connect reactants to products. researchgate.netnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of a reaction's feasibility and selectivity can be constructed. nih.govmdpi.com

Transition State Calculations and Activation Energies

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. libretexts.org Locating the TS structure and calculating its energy relative to the reactants allows for the determination of the activation energy (ΔE‡). This value is critical for predicting the reaction rate according to transition state theory. A lower activation energy implies a faster reaction. researchgate.net

For reactions involving this compound, such as nucleophilic aromatic substitution or cycloaddition, computational methods can be used to compare different possible pathways. For instance, in a substitution reaction, calculations can determine whether a nucleophile would preferentially attack at different positions on the benzene ring by comparing the activation energies for each pathway. The pathway with the lowest activation energy is the kinetically favored one.

Potential Energy Surface Mapping and Reaction Coordinate Analysis

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. youtube.com A reaction pathway can be visualized as a trajectory across this surface, moving from a valley corresponding to the reactants, over a mountain pass (the transition state), and down into another valley for the products. libretexts.org

The reaction coordinate is the path of minimum energy on the PES that connects reactants and products. libretexts.org Computational techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to trace this path. An IRC calculation starts from the optimized transition state structure and moves downhill towards both the reactant and product minima, thus confirming that the identified TS correctly connects the intended species. nih.gov This analysis provides a detailed, step-by-step view of the geometric changes—bond breaking and formation—that occur throughout the reaction. sciepub.com

Solvent Effects in Reaction Dynamics

Currently, there are no specific studies focusing on the solvent effects in the reaction dynamics of this compound. In broader contexts, computational studies on other nitro-substituted heterocyclic compounds have demonstrated that solvent polarity can significantly influence reaction pathways and rates. For example, density functional theory (DFT) calculations on cycloaddition reactions involving other nitro-substituted molecules have shown that solvent polarity can affect the activation energies and the stability of transition states. mdpi.com However, without specific research on this compound, any discussion of solvent effects remains speculative.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a key methodology for understanding the conformational landscape and flexibility of molecules. Such simulations for various heterocyclic compounds have provided critical insights into their biological activity and physical properties. For other benzofuran derivatives, conformational analyses have been performed using various computational tools to identify the most stable conformers, which is crucial for understanding their interaction with biological targets. researchgate.net However, there is no specific published research detailing MD simulations performed on this compound to analyze its conformational preferences and molecular flexibility.

Structure-Reactivity Relationships Derived from Computational Data

Structure-activity relationship (SAR) studies are common for benzofuran derivatives, often correlating structural modifications with biological activities like anticancer or antimicrobial effects. nih.gov Computational data, such as calculated molecular descriptors (e.g., electronic properties, steric factors), often play a crucial role in developing quantitative structure-activity relationship (QSAR) models for series of compounds. For some benzofuran derivatives, in silico docking and ADME (absorption, distribution, metabolism, and excretion) predictions have been used to establish structure-reactivity relationships. nih.gov These studies help in identifying key structural features responsible for a compound's activity. While general SAR principles for benzofurans exist, specific computational data correlating the structure of this compound with its reactivity are not available in the reviewed literature.

Derivatization and Functionalization of the Benzofuran Scaffold

Synthesis of Novel Analogs and Homologs of 2-Methyl-3-nitro-1-benzofuran

The synthesis of analogs and homologs of this compound typically involves two main strategies: building the benzofuran (B130515) scaffold with pre-functionalized starting materials or by direct modification of the parent compound. Known analogs include isomers with the nitro group at different positions on the benzene (B151609) ring, as well as derivatives with additional substituents.

The synthesis of these analogs often begins with appropriately substituted phenols. For example, the synthesis of the isomer 2-methyl-6-nitro-1-benzofuran (B3058122) can be achieved through the nitration of 2-methylbenzofuran (B1664563) or by starting with 3-nitrophenol. This highlights how the choice of precursors dictates the final substitution pattern on the benzofuran ring.

| Compound Name | CAS Number | Key Structural Feature |

|---|---|---|

| 2-Methyl-5-nitro-1-benzofuran | 14146-09-9 | Isomer with nitro group at C5 |

| 2-Methyl-6-nitro-1-benzofuran | 87977-31-9 | Isomer with nitro group at C6 |

| 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran | N/A | Dihydro analog with nitro group at C7 |

| This compound-5-ol | N/A | Analog with hydroxyl group at C5 |

| This compound-5-yl acetate (B1210297) | N/A | Analog with acetate group at C5 bldpharm.com |

Introduction of Diverse Functional Groups for Advanced Chemical Applications

Functionalizing the this compound scaffold is crucial for modulating its chemical reactivity and biological activity. Key reactive sites on the molecule include the C2-methyl group, the aromatic benzene ring, and the C3-nitro group.

Functionalization of the C2-Methyl Group: The methyl group at the C2 position is a prime target for functionalization. A common method is allylic or benzylic bromination using N-bromosuccinimide (NBS), which proceeds via a radical mechanism. masterorganicchemistry.comyoutube.com This reaction introduces a bromine atom, converting the methyl group into a bromomethyl group (-CH2Br). mdpi.com This transformation is highly valuable as the resulting bromomethyl derivative is a versatile intermediate for introducing a wide range of functional groups through nucleophilic substitution reactions.

Functionalization of the Benzene Ring: The benzene portion of the benzofuran ring can undergo electrophilic aromatic substitution. wvu.edumasterorganicchemistry.com The substitution pattern is directed by the existing groups on the ring. The nitro group at C3 is a strong deactivating group, which would direct incoming electrophiles to the meta positions (C5 and C7). Conversely, the ether oxygen of the furan (B31954) ring is an activating, ortho-para directing group, favoring substitution at the C4 and C6 positions. The net outcome of these competing effects determines the regioselectivity of reactions like halogenation, nitration, or sulfonation. For instance, bromination of certain activated benzofuran derivatives has been shown to occur on the benzene ring. mdpi.com

Modification of the C3-Nitro Group: The nitro group itself is a key functional handle. One of the most significant transformations is its reduction to an amino group (-NH2). This can be achieved using various reducing agents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or through catalytic hydrogenation. youtube.comnih.gov The resulting 2-methyl-1-benzofuran-3-amine is a valuable precursor for synthesizing a wide array of derivatives, including amides, sulfonamides, and diazonium salts, thereby enabling extensive diversification of the original scaffold. The reaction of 3-nitrobenzofuran (B1626731) with ynamines has also been studied, leading to either reduction of the nitro group or complex rearrangements. acs.orgutwente.nl

| Reaction Type | Reagent/Condition | Target Site | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS) | C2-Methyl Group | Bromomethyl (-CH2Br) | mdpi.com |

| Electrophilic Halogenation | Br2, Cl2 | Benzene Ring (e.g., C4, C6) | Bromo (-Br), Chloro (-Cl) | mdpi.com |

| Nitro Group Reduction | Sn/HCl, Catalytic Hydrogenation | C3-Nitro Group | Amino (-NH2) | youtube.comnih.gov |

Strategies for Multi-Substituted Benzofuran Derivatives

The development of multi-substituted benzofuran derivatives allows for fine-tuning of the molecule's properties. These strategies often involve a sequence of the functionalization reactions described previously. A synthetic plan could involve the initial selective functionalization of one part of the molecule, followed by reactions at other sites.

For example, a synthetic route could begin with the bromination of the C2-methyl group of this compound using NBS. The resulting 2-(bromomethyl)-3-nitro-1-benzofuran could then be subjected to electrophilic aromatic substitution, such as nitration or halogenation, to add substituents to the benzene ring. Research on related 3-methyl-1-benzofuran systems has demonstrated the feasibility of introducing bromine atoms onto both the methyl group and the benzene ring within the same molecule, particularly when the benzene ring is activated by other substituents like methoxy (B1213986) groups. mdpi.com

Alternatively, one could first perform electrophilic substitution on the benzene ring of the parent compound, and subsequently modify the methyl group or the nitro group. The order of these reactions is critical, as the introduction of a new group can alter the reactivity and directing effects for subsequent steps. Such multi-step synthetic sequences enable the creation of a diverse library of compounds with substitution at the C2-methyl group, the C3 position, and various positions on the benzene ring (C4, C5, C6, C7).

Stereoselective Synthesis of Chiral Derivatives

The this compound molecule is achiral. The creation of chiral derivatives requires the introduction of one or more stereocenters through stereoselective reactions. While specific examples starting directly from this compound are not prominent in the literature, general methodologies for the asymmetric synthesis of chiral benzofuran derivatives can be applied.

A primary strategy involves the asymmetric hydrogenation of the C2-C3 double bond of the furan ring. researchgate.netresearchgate.net This reaction, often catalyzed by chiral transition metal complexes (e.g., rhodium, iridium, or ruthenium-based catalysts), can produce chiral 2,3-dihydrobenzofurans with high enantioselectivity. nih.govnih.gov Applying this to this compound would generate stereocenters at both the C2 and C3 positions. The stereochemical outcome would be controlled by the chiral catalyst employed.

Another approach is the enantioselective functionalization of derivatives. For instance, if the C3-nitro group is reduced to an amine and then converted to a different functional group via a chiral catalyst, stereoselectivity could be induced. Similarly, chiral Michael addition reactions involving derivatives of benzofuran-3(2H)-ones have been shown to produce products with adjacent quaternary and tertiary stereocenters with excellent enantioselectivity. researchgate.net Divergent synthetic strategies using sequential catalysis with chiral catalysts have also been developed to create skeletally different and stereochemically rich benzofuran-fused heterocycles. nih.gov These established methods provide a robust toolbox that could be adapted for the stereoselective synthesis of chiral derivatives based on the this compound scaffold.

Advanced Applications in Materials Science and Organic Synthesis Non Biological Focus

Use as Building Blocks in Complex Molecule Synthesis

The structural framework of benzofuran (B130515) is a recurring motif in numerous natural products and serves as a versatile scaffold in synthetic organic chemistry. rsc.orgscispace.com The strategic placement of substituents on the benzofuran core allows for the construction of highly complex molecular architectures.

Benzofuran derivatives are integral intermediates in the total synthesis of a variety of natural products, including lignans and neolignans. rsc.org The synthesis of the benzofuran nucleus can be achieved through various catalytic strategies, such as those involving palladium, copper, or gold catalysts, which facilitate cyclization and coupling reactions. nih.govorganic-chemistry.org

While direct examples of the use of 2-Methyl-3-nitro-1-benzofuran in the total synthesis of a specific natural product are not extensively documented, its structure suggests significant potential as a key intermediate. The 2-methyl group provides a handle for further functionalization, and the 3-nitro group, being a strong electron-withdrawing group, can direct regioselective reactions on the benzofuran ring system. It can also be chemically transformed into other functional groups, such as an amino group, which opens up pathways for constructing more complex nitrogen-containing natural products. The compound 2-methyl-7-nitro-2,3-dihydrobenzofuran, a related structure, is noted as an important intermediate for the synthesis of 2-methyl-2,3-dihydrobenzofuran-7-amine, highlighting the utility of nitro-substituted benzofurans as precursors in synthetic sequences. nih.gov

The development of advanced organic materials often relies on precursor molecules that possess specific electronic and structural properties. Metal-Organic Frameworks (MOFs), for instance, can be used as sacrificial templates to prepare heterogeneous catalysts, demonstrating the principle of using well-defined molecular precursors to create advanced materials. rsc.org

In the context of organic electronics, benzofuran derivatives are valuable precursors. nih.gov The this compound molecule, with its electron-donating methyl group and electron-withdrawing nitro group, embodies a donor-acceptor character. This electronic push-pull system is a fundamental design principle for many functional organic materials. The nitro group, in particular, lowers the energy levels of the molecular orbitals, a feature that can be exploited in the design of n-type organic semiconductors. Therefore, this compound can be considered a key building block for synthesizing larger π-conjugated systems with tailored electronic properties for use in various material science applications.

Applications in Optoelectronic Materials

Benzofuran derivatives have garnered attention for their applications in optoelectronics, owing to their favorable photophysical properties, including high quantum yields and blue-light emission. nih.gov

The inherent properties of the benzofuran ring system, such as thermal stability and hole-transporting capabilities, make its derivatives suitable candidates for applications in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net Derivatives of 2,1,3-benzothiadiazole, which share structural similarities with functionalized benzofurans, are important acceptor units used in constructing materials for OLEDs and Organic Photovoltaics (OPVs) due to their strong electron-withdrawing nature. polyu.edu.hk

The donor-acceptor structure within this compound could be advantageous for these applications. In OLEDs, such structures can facilitate charge injection and transport, leading to efficient electroluminescence. In the realm of OPVs, benzofuran derivatives containing thiophene rings have been utilized in the construction of highly efficient devices. nih.gov The electronic properties of this compound could be fine-tuned by incorporating it into larger polymer structures, potentially leading to materials with optimized band gaps for absorbing solar radiation in OPVs. nih.gov

Benzofuran derivatives are recognized for their utility as fluorescent sensors. researchgate.net The photophysical properties of these molecules can be modulated by introducing various substituents onto the benzofuran core.

A study on the influence of structure modulation on the optical properties of benzofuran derivatives revealed that the presence of a nitro (-NO2) substituent results in significant solvatochromic shifts. scispace.com This phenomenon, where the color of a substance changes with the polarity of the solvent, is crucial for the development of sensors and probes. While many fluorescent probes are designed for biological imaging, the principles apply equally to non-biological sensing applications, such as detecting metal ions or monitoring chemical reactions. nih.govresearchgate.net The significant solvatochromic behavior induced by the nitro group in the benzofuran scaffold makes this compound a promising candidate for the development of fluorescent probes for chemical analysis. scispace.com

Table 1: Effect of Substituents on Benzofuran Optical Properties

| Substituent | Effect on Absorption/Fluorescence | Solvatochromic Shift |

|---|---|---|

| -NH2, -NHCH3, -OH, -OCH3 | Insignificant change | Minor |

| -NO2 | Significant change | Significant |

Data synthesized from a study on structure modulation of benzofuran derivatives. scispace.com

Role in Catalysis and Ligand Design

The design of effective ligands is central to the field of transition-metal catalysis. Phosphines are a ubiquitous class of ligands, and the development of feature databases to aid in ligand selection is an active area of research. acs.org